

The Stereochemical Blueprint of Fluvirucin A1: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluvirucin A1*

Cat. No.: *B144088*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry and absolute configuration of **Fluvirucin A1**, a macrolactam antibiotic with potential therapeutic applications. The determination of its complex stereochemical architecture has been a significant challenge, ultimately resolved through asymmetric total synthesis. This document outlines the key experimental methodologies, presents critical quantitative data, and visualizes the logical workflows involved in establishing the absolute configuration of this natural product.

Introduction to Fluvirucin A1's Stereochemical Complexity

Fluvirucin A1 is a 14-membered macrolactam characterized by multiple stereogenic centers. The precise three-dimensional arrangement of these centers is crucial for its biological activity. The aglycon of **Fluvirucin A1**, known as fluvirucinine A1, possesses four stereocenters at the C2, C3, C6, and C10 positions. The determination of the absolute configuration of these centers has been a primary focus of synthetic efforts.

Asymmetric Total Synthesis: The Key to Unlocking Absolute Configuration

The absolute configuration of fluvirucinine A1 was definitively established through its asymmetric total synthesis. The general strategy relies on a convergent approach, where chiral

fragments are synthesized from known starting materials and then coupled to construct the macrolactam core. The stereochemistry of the final product is a direct consequence of the stereochemistry of the chiral building blocks and the stereoselectivity of the key bond-forming reactions.

A pivotal strategy in the synthesis of fluvirucinine A1 and its analogs involves an amide enolate-induced aza-Claisen rearrangement. This powerful reaction allows for the expansion of a 10-membered lactam into the 14-membered fluvirucinine core, while simultaneously setting the stereochemistry at C2 and C3 with a high degree of control.

Experimental Confirmation of Stereochemistry

The stereochemical assignments made during the total synthesis were rigorously confirmed through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography of a Key Intermediate

A definitive confirmation of the relative and absolute stereochemistry of the fluvirucinine core was achieved through single-crystal X-ray analysis of a key synthetic intermediate. In the synthesis of a closely related analog, (-)-6-desmethyl-fluvirucinine A1, the structure of a silyl-protected macrolactam intermediate was determined by X-ray crystallography, unambiguously establishing the spatial arrangement of the substituents on the 14-membered ring.^[1] This provided a solid anchor point for confirming the stereochemical outcomes of the preceding synthetic steps.

Spectroscopic Analysis

Throughout the synthetic sequences, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements, were employed to confirm the identity and stereochemical integrity of the intermediates and the final product.

Quantitative Data Summary

Compound	Specific Optical Rotation ($[\alpha]_D$)	Solvent	Reference
(-)-6-desmethyl-fluvirucinine A1	+26.68 (c 1.25)	CHCl ₃	[1]
Synthetic Fluvirucinine A1	Not explicitly found in the provided search results.		
Key Intermediate (C ₂₂ H ₄₃ NO ₂ Si)	Not applicable (X-ray data)	[1]	

Note: The specific optical rotation for the parent fluvirucinine A1 from the seminal 1999 synthesis by Suh et al. was not available in the provided search results.

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of fluvirucinine A1 analogs, based on the work of Suh and colleagues.

Diastereoselective Amidoalkylation

This reaction is crucial for setting one of the stereocenters in a precursor to the aza-Claisen rearrangement.

- Procedure: To a solution of the N,O-acetal TMS ether in a suitable solvent, a ketene acetal is added at low temperature. The reaction is then quenched, and the product is purified by chromatography. The high diastereoselectivity is attributed to the sterically favored attack of the bulky ketene acetal on the (Z)-N-acyl iminium intermediate.

Amide Enolate-Induced Aza-Claisen Rearrangement

This key ring-expansion reaction forms the 14-membered macrolactam core.

- Procedure: The 10-membered lactam precursor is treated with a strong base, such as a lithium amide, at low temperature to form the amide enolate. The reaction mixture is then

warmed to induce the [2][2]-sigmatropic rearrangement. The stereochemical outcome is dictated by the conformation of the transition state.

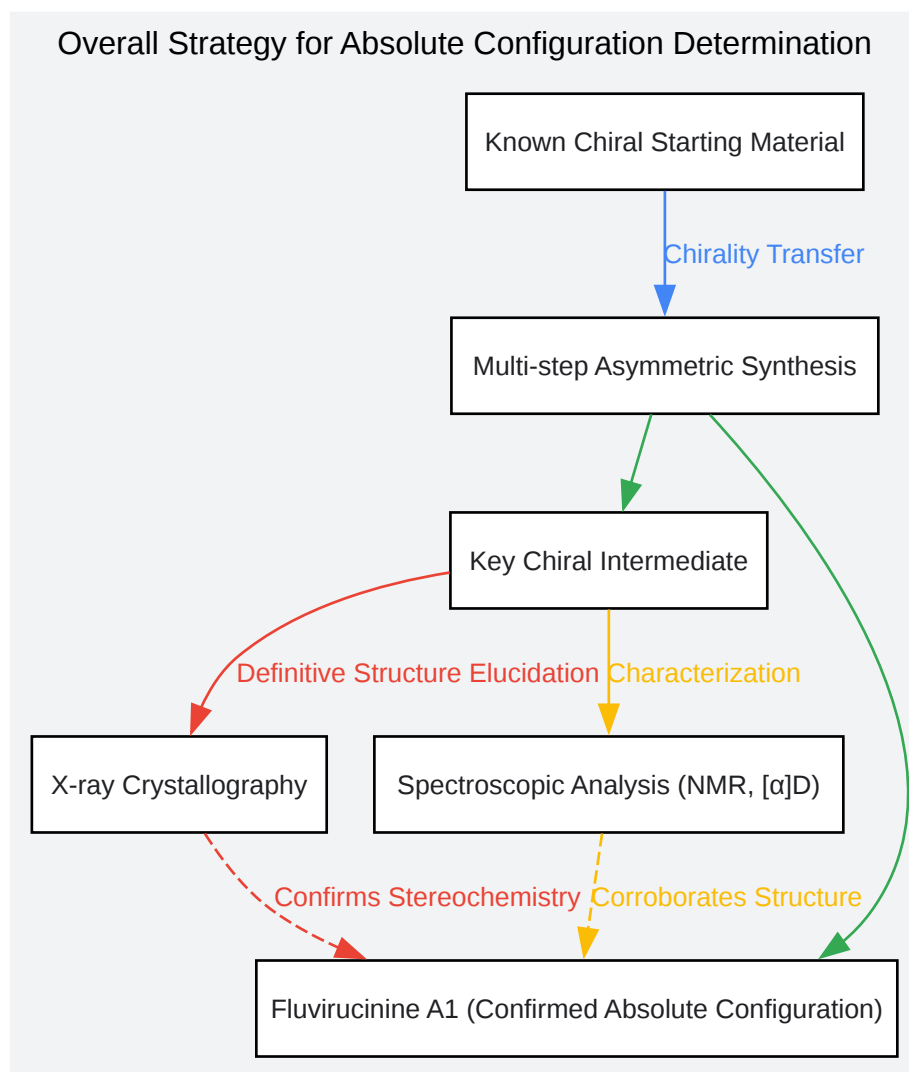
Final Deprotection and Hydrogenation

The final steps of the synthesis involve the removal of protecting groups and the saturation of any double bonds to yield the natural product.

- Procedure: A solution of the protected macrolactam in a suitable solvent (e.g., a mixture of EtOAc and MeOH) is treated with a hydrogenation catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.^[1] Following hydrogenation, any remaining protecting groups, such as silyl ethers, are removed using a reagent like tetrabutylammonium fluoride (TBAF).^[1]

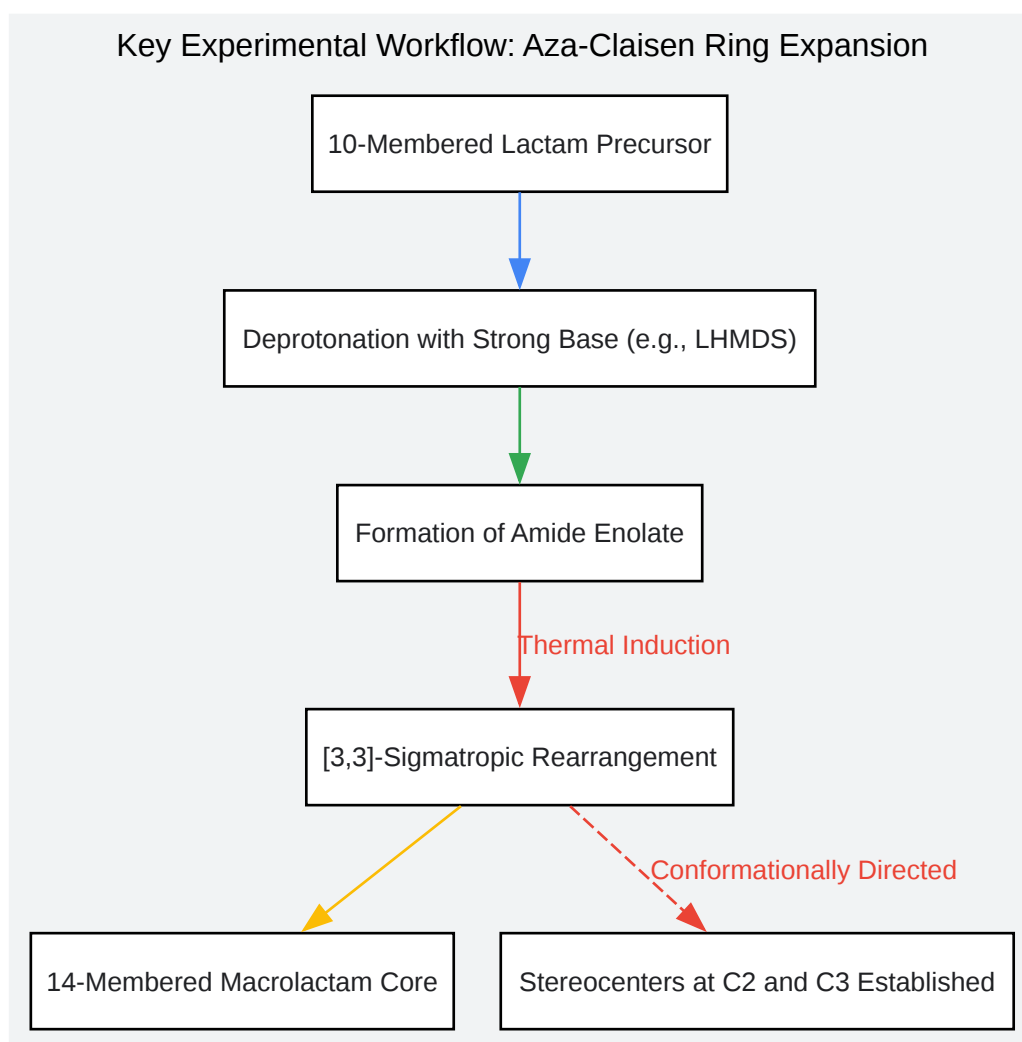
Visualizing the Synthetic Logic

The following diagrams illustrate the key logical and experimental workflows in the determination of **Fluvirucin A1**'s stereochemistry.



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Caption: Logical workflow for determining the absolute configuration of **Fluvirucin A1**.



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Caption: Experimental workflow for the key aza-Claisen ring expansion.

Conclusion

The determination of the stereochemistry and absolute configuration of **Fluvirucin A1** stands as a testament to the power of modern asymmetric synthesis. Through a carefully designed synthetic route, featuring key stereocontrolling reactions such as the aza-Claisen rearrangement, and confirmed by rigorous analytical techniques including X-ray crystallography, the complex three-dimensional structure of this natural product has been unequivocally established. This foundational knowledge is indispensable for further research

into its mechanism of action and for the development of novel therapeutic agents based on the fluvirucin scaffold.

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